molecular formula C23H29NO5 B8178631 N-Boc-N-ethyl-O-benzyl-L-tyrosine

N-Boc-N-ethyl-O-benzyl-L-tyrosine

Cat. No.: B8178631
M. Wt: 399.5 g/mol
InChI Key: UZUJVJOPKWQYME-FQEVSTJZSA-N
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Description

N-Boc-N-ethyl-O-benzyl-L-tyrosine is a complex organic compound with a unique structure This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-ethyl-O-benzyl-L-tyrosine typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:

    Protection of the amine group: Using tert-butoxycarbonyl (Boc) protection.

    Formation of the intermediate: Through a series of reactions involving ethylation and phenylmethoxylation.

    Final deprotection: Removing the Boc group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-ethyl-O-benzyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Typically performed under acidic or basic conditions with strong oxidizing agents.

    Reduction: Conducted in anhydrous solvents to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents to enhance nucleophilicity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Boc-N-ethyl-O-benzyl-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Boc-N-ethyl-O-benzyl-L-tyrosine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups and stereochemistry.

    Phenethylamine: A simpler structure with different chemical properties.

Uniqueness

N-Boc-N-ethyl-O-benzyl-L-tyrosine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-5-24(22(27)29-23(2,3)4)20(21(25)26)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,25,26)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUJVJOPKWQYME-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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